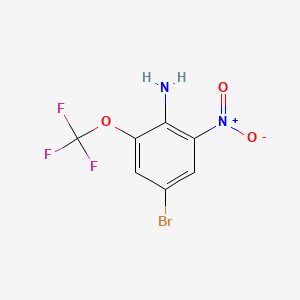

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

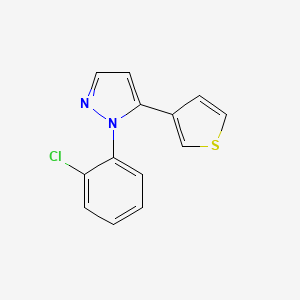

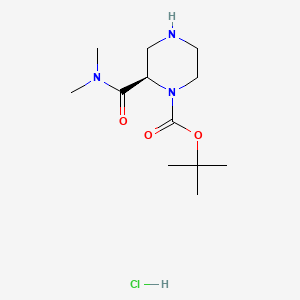

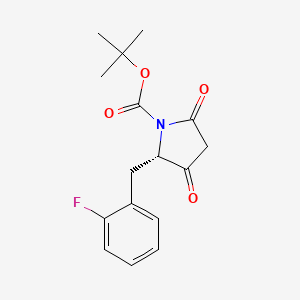

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a solid powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is 1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model .Physical And Chemical Properties Analysis

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline is a solid powder at room temperature . It has a molecular weight of 301.02 . The compound’s boiling point is between 125-130 degrees Celsius .Applications De Recherche Scientifique

Agrochemical and Pharmaceutical Intermediates

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline serves as a crucial intermediate in the synthesis of agrochemicals and pharmaceuticals. Ding Zhi-yuan (2011) highlighted an improved synthesis process for a related compound, demonstrating its importance in producing high-purity agrochemical intermediates with significant yields (Ding Zhi-yuan, 2011). Similarly, the synthesis pathways involving this compound are instrumental in creating efficient agrochemical formulations, like Penoxsulam, showcasing its utility in developing novel agrochemical solutions (Feifei Wu et al., 2013).

Molecular and Spectroscopic Analysis

The compound's structure and properties have been extensively analyzed through spectroscopic methods. Studies such as the FTIR and FTRaman spectroscopic investigation by Ramalingam et al. (2010) and Saravanan et al. (2014) provide insights into the vibrational frequencies, molecular geometry, and electronic properties of similar brominated anilines. These analyses are crucial for understanding the compound's behavior and potential applications in materials science (Ramalingam et al., 2010; Saravanan et al., 2014).

Nonlinear Optical (NLO) Materials

Research on derivatives of aniline, including studies on nitroaniline compounds, suggests potential applications in nonlinear optical materials due to their significant β values and electronic properties. The understanding of these materials' molecular structure and absorption bands contributes to advancements in NLO applications, which are essential for optical switching, modulation, and telecommunication technologies (J. Hernández-Paredes et al., 2015).

Electrochromic Materials

The synthesis and characterization of novel electrochromic materials employing nitrotriphenylamine units indicate the potential of bromo-nitro-aniline derivatives in developing NIR region electrochromic devices. These materials showcase excellent optical contrasts, high coloration efficiencies, and fast switching speeds, making them suitable for applications in smart windows, displays, and low-energy-consuming electronic devices (Shuai Li et al., 2017).

Safety And Hazards

Propriétés

IUPAC Name |

4-bromo-2-nitro-6-(trifluoromethoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF3N2O3/c8-3-1-4(13(14)15)6(12)5(2-3)16-7(9,10)11/h1-2H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKXIIWNBIVXFTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679882 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

CAS RN |

1257535-31-1 |

Source

|

| Record name | 4-Bromo-2-nitro-6-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,3R,4S)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride](/img/structure/B567424.png)

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)